4-Bromo-1,1-difluoro-1H-indene
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Overview
Description
4-Bromo-1,1-difluoro-1H-indene is a chemical compound with the molecular formula C9H5BrF2. It is a derivative of indene, a bicyclic hydrocarbon, and contains bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluoro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the reaction of indene with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-difluoro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Reduction Reactions: Reduction of the bromine or fluorine atoms can lead to the formation of different indene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
4-Bromo-1,1-difluoro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluoro-1H-indene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1-difluoro-2,3-dihydro-1H-indene
- 4-Bromo-1,1-difluorocyclohexane
Uniqueness
4-Bromo-1,1-difluoro-1H-indene is unique due to its specific substitution pattern on the indene ring. The presence of both bromine and fluorine atoms provides distinct reactivity and properties compared to other indene derivatives. This makes it valuable for specific applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C9H5BrF2 |
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Molecular Weight |
231.04 g/mol |
IUPAC Name |
4-bromo-1,1-difluoroindene |
InChI |
InChI=1S/C9H5BrF2/c10-8-3-1-2-7-6(8)4-5-9(7,11)12/h1-5H |
InChI Key |
LXMAGOUQAVKDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC2(F)F)C(=C1)Br |
Origin of Product |
United States |
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